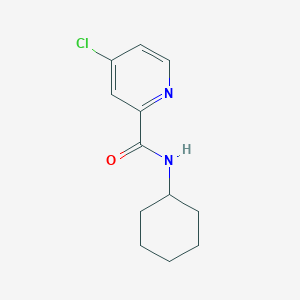

N-Cyclohexyl 4-chloropicolinamide

Vue d'ensemble

Description

N-Cyclohexyl 4-chloropicolinamide is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.72 g/mol It is a derivative of picolinamide, featuring a cyclohexyl group and a chlorine atom attached to the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl 4-chloropicolinamide typically involves the reaction of 4-chloropicolinic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS) Reactions

The 4-chloro group undergoes substitution with nucleophiles, enabling structural diversification:

-

Phenoxy Substitution :

Reaction with 4-aminophenol in dimethylformamide (DMF) and cesium carbonate (Cs₂CO₃) at 70°C replaces the chloro group with a phenoxy moiety, forming 4-(4-aminophenoxy)-N-cyclohexylpicolinamide .

Table 2: Substitution Reactions and Conditions

| Reaction Partner | Conditions | Product | Application |

|---|---|---|---|

| 4-Aminophenol | Cs₂CO₃, DMF, 70°C | Phenoxy derivative | Anticancer precursor |

| Benzothiazol-6-ol | Cs₂CO₃, DMF, 70°C | Heterocyclic adduct | Kinase inhibition |

Biological Activity and Derivatives

N-Cyclohexyl 4-chloropicolinamide derivatives exhibit antiproliferative activity against cancer cell lines:

-

Cytostatic Effects :

Derivatives like 4-(4-aminophenoxy)-N-cyclohexylpicolinamide show IC₅₀ values of 1.2–4.8 μM against leukemia (HL-60), lymphoma (SUDHL-4), and carcinoma (HepG2) cell lines . -

Structure-Activity Relationship (SAR) :

Lipophilic substituents (e.g., cyclohexyl) enhance membrane permeability, while electron-withdrawing groups (e.g., trifluoromethyl) improve target binding .

Table 3: Antiproliferative Activity of Derivatives

| Compound | Cell Line (IC₅₀, μM) | Target |

|---|---|---|

| 4-(4-NH₂-phenoxy) derivative | HL-60: 1.2; HepG2: 3.1 | Topoisomerase II |

| Benzothiazole adduct | SUDHL-4: 2.8 | BCR-ABL kinase |

Mechanistic Insights and Reaction Pathways

-

Radical Pathways :

Under photoredox conditions with Ru(bpy)₃Cl₂, analogous chloro-substituted amides participate in radical-mediated cyclizations, though direct evidence for this compound remains unexplored . -

Dual Role of NCS :

N-Chlorosuccinimide (NCS) can activate amides for chlorination or cyclization, suggesting potential utility in modifying the cyclohexylamide moiety .

Applications De Recherche Scientifique

Herbicidal Activity

One of the most notable applications of N-Cyclohexyl 4-chloropicolinamide is its effectiveness as an herbicide . Its structural characteristics allow it to inhibit plant growth by targeting metabolic pathways essential for plant development. Specifically, it interferes with enzymes involved in amino acid biosynthesis, which is critical for plant growth. This herbicidal action positions it as a selective agent against certain weed species, potentially reducing competition for crops in agricultural settings.

Antibacterial Properties

Research has indicated that this compound may also exhibit antibacterial properties. Studies suggest that compounds with similar structures can interact with bacterial enzymes, revealing its potential as a therapeutic agent against bacterial infections. This opens avenues for further exploration in medicinal chemistry.

Case Studies and Research Findings

- Herbicidal Efficacy : A study demonstrated that this compound effectively inhibited specific weed species' growth at low concentrations, showcasing its potential for use in crop protection strategies.

- Antibacterial Activity : In vitro studies have shown that derivatives of chlorinated picolinamides possess antibacterial properties, indicating that this compound could be developed into a broader-spectrum antibacterial agent.

- Mechanism of Action : Interaction studies have highlighted how this compound binds to various biological targets, providing insights into its mechanism as both an herbicide and a potential therapeutic agent.

Mécanisme D'action

The mechanism of action of N-Cyclohexyl 4-chloropicolinamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and the biological context. The cyclohexyl group and chlorine atom contribute to its binding affinity and specificity for these targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloropicolinamide: This compound lacks the cyclohexyl group and has different chemical properties and applications.

N-Cyclohexylpicolinamide: Similar to N-Cyclohexyl 4-chloropicolinamide but without the chlorine atom, leading to differences in reactivity and biological activity.

Uniqueness

This compound is unique due to the presence of both the cyclohexyl group and the chlorine atom, which confer specific chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Activité Biologique

N-Cyclohexyl 4-chloropicolinamide (C12H15ClN2O) is a chemical compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and activity, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a cyclohexyl group and a chlorine atom attached to a picolinamide structure, which contributes to its unique chemical and biological properties. The compound has a molecular weight of 238.72 g/mol and is synthesized through the reaction of 4-chloropicolinic acid with cyclohexylamine, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, acting as an inhibitor or modulator in various biological contexts. The structural components, particularly the cyclohexyl group and chlorine atom, enhance its binding affinity to enzymes and receptors, influencing enzymatic activities and cellular responses .

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to this compound. For instance, related chlorinated compounds have demonstrated significant antifungal activity against various strains of Candida spp., with Minimum Inhibitory Concentration (MIC) values ranging from 3.9 μg/mL to 62.5 μg/mL. The mode of action appears to involve disruption of the fungal plasma membrane and alteration of micromorphology .

Cytotoxicity

In addition to antifungal effects, this compound has been evaluated for cytotoxicity against human keratinocytes. The IC50 value for cytotoxic effects was reported at approximately 7.90 μg/mL (27.45 μM), indicating a moderate level of cytotoxicity while still being effective against fungal pathogens .

Study on Enzyme Inhibition

A study focused on the enzyme inhibition capabilities of this compound revealed its potential as an effective inhibitor in biochemical assays. The compound was tested against various enzymes, demonstrating significant inhibition rates that suggest its utility in therapeutic applications targeting enzyme-mediated pathways.

Comparative Analysis with Related Compounds

| Compound Name | IC50 (μg/mL) | Biological Activity |

|---|---|---|

| This compound | 7.90 | Cytotoxicity in keratinocytes |

| Related Chlorinated Compound A | 5.00 | Antifungal activity |

| Related Chlorinated Compound B | 10.00 | Antifungal activity |

This table summarizes the cytotoxicity and antifungal activities of this compound compared to related compounds.

Propriétés

IUPAC Name |

4-chloro-N-cyclohexylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-9-6-7-14-11(8-9)12(16)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWNXOZYZLEOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653138 | |

| Record name | 4-Chloro-N-cyclohexylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094332-66-7 | |

| Record name | 4-Chloro-N-cyclohexylpyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.